molecular formula C10H16BrF2NO2 B13472248 tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B13472248
M. Wt: 300.14 g/mol
InChI Key: UXTHOEXKBYNHLE-SSDOTTSWSA-N
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Description

tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate (CAS: 2092723-85-6) is a chiral pyrrolidine derivative with a bromomethyl group at the 2-position and two fluorine atoms at the 4-position of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective group for the nitrogen atom. Its molecular formula is C₁₀H₁₆BrF₂NO₂, with a molecular weight of 300.14 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging its electrophilic bromomethyl group for alkylation or nucleophilic substitution reactions.

Properties

Molecular Formula

C10H16BrF2NO2

Molecular Weight

300.14 g/mol

IUPAC Name

tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-6-10(12,13)4-7(14)5-11/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

UXTHOEXKBYNHLE-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@@H]1CBr)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CBr)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group (-CH₂Br) serves as a primary reactive site due to the polar C-Br bond.

Reaction TypeReagents/ConditionsProductYieldKey Observations
Alkylation Amines (e.g., NH₃, primary/secondary amines) in THF/DMF, 0–25°C, 12–24 hrsTertiary amines or ammonium salts65–85%Steric hindrance from the tert-butyl group slows kinetics .
Thiolation Thiols (e.g., HS-R) with K₂CO₃ in DCM, RT, 6–12 hrsThioethers (-CH₂-S-R)70–90%Fluorine atoms enhance electrophilicity of adjacent carbons.
Hydrolysis H₂O/NaOH (aq.), reflux, 4–8 hrsAlcohol (-CH₂OH)50–60%Competing elimination observed under strong basic conditions .

Mechanistic Insight :

  • Bromide acts as a leaving group in SN₂ reactions, with inversion of configuration at the chiral C2 center.

  • Difluoropyrrolidine’s electron-withdrawing effects stabilize transition states .

Elimination Reactions

Under strongly basic conditions, β-elimination competes with substitution:

BaseSolventTemperatureProductSelectivity
DBUDMF80°C4,4-Difluoro-1-(tert-butoxycarbonyl)-2-methylenepyrrolidine>90%
KOtBuTHF25°CMixture of alkene and alcohol60% alkene

Key Factor :

  • Bulkiness of the tert-butyl group disfavors elimination unless high temperatures or strong bases are used .

Ester Hydrolysis and Functionalization

The tert-butyl ester undergoes acid-catalyzed hydrolysis:

Conditions :

  • 4M HCl in dioxane, 25°C, 24 hrs

  • TFA/DCM (1:1), 0°C, 2 hrs

Product : (2R)-2-(Bromomethyl)-4,4-difluoropyrrolidine (free amine)
Yield : 80–95%

Applications :

  • Intermediate for peptide coupling or further N-functionalization (e.g., sulfonylation, acylation).

Cross-Coupling Reactions

The bromomethyl group participates in transition-metal-catalyzed couplings:

ReactionCatalyst/LigandSubstrateProductEfficiency
Suzuki–Miyaura Pd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl derivatives40–60%
Sonogashira PdCl₂(PPh₃)₂, CuITerminal alkynesAlkyne-functionalized pyrrolidines55–70%

Limitations :

  • Fluorine atoms may deactivate catalysts or cause side reactions .

Oxidation of Adjacent Positions

  • Dess–Martin Periodinane (DMP) in DCM oxidizes alcohols to ketones or aldehydes (e.g., hydroxymethyl → formyl) .

  • Swern Oxidation (oxalyl chloride/DMSO) converts alcohols to carbonyls without over-oxidation.

Reduction of the Pyrrolidine Ring

  • H₂/Pd-C : Reduces double bonds (if present) but leaves ester and bromine intact.

Fluorine-Specific Reactivity

The difluoropyrrolidine ring exhibits unique properties:

  • Hydrogen Bonding : Fluorine atoms participate in weak H-bonding, influencing solubility and crystal packing .

  • Metabolic Stability : Fluorination reduces susceptibility to enzymatic degradation, enhancing drug candidate viability.

Scientific Research Applications

Tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and stability. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, synthetic, and functional attributes of tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate with analogous compounds.

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Stereochemistry Key Applications/Synthesis
This compound 2092723-85-6 C₁₀H₁₆BrF₂NO₂ 300.14 Bromomethyl, 4,4-difluoro 2R Alkylation agent in drug synthesis; intermediate for fluorinated analogs
tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate 1279894-15-3 C₁₀H₁₆BrF₂NO₂ 300.14 Bromomethyl, 4,4-difluoro 2S Stereoisomer with potential divergent reactivity in chiral environments
tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate 1407991-24-5 C₁₀H₁₈F₂N₂O₂ 236.26 Aminomethyl, 4,4-difluoro 2R Amine precursor for coupling reactions; reduced electrophilicity vs. bromo analog
(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate 1363384-67-1 C₁₁H₁₈FN₂O₃ 257.27 Carbamoyl, 4-fluoro 2S,4S Bioactive scaffold; amide group enables hydrogen bonding in target interactions
N-Boc-4,4-difluoro-L-prolinamide 426844-50-0 C₁₀H₁₆F₂N₂O₃ 250.25 Carbamoyl, 4,4-difluoro 2S Intermediate for peptidomimetics; fluorination enhances metabolic stability

Stereochemical and Functional Group Variations

  • Stereochemistry : The R vs. S configuration at the 2-position (e.g., CAS 2092723-85-6 vs. 1279894-15-3) influences enantioselective reactivity. For example, the R-isomer may exhibit higher affinity for specific enzyme active sites in drug candidates .
  • Bromomethyl vs. Aminomethyl: The bromomethyl group (electrophilic) enables alkylation, while the aminomethyl derivative (nucleophilic) is suited for amide bond formation or reductive amination .
  • Fluorination: 4,4-Difluoro substitution increases ring rigidity and electron-withdrawing effects compared to monofluoro (e.g., CAS 1363384-67-1) or non-fluorinated analogs. This enhances metabolic stability and binding affinity in drug design .

Biological Activity

tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a synthetic compound with diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry.

  • IUPAC Name : tert-butyl (R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate
  • CAS Number : 2092723-85-6
  • Molecular Formula : C10H16BrF2NO2
  • Molecular Weight : 300.15 g/mol
  • Purity : 95% - 97% depending on the supplier
PropertyValue
Molecular FormulaC10H16BrF2NO2
Molecular Weight300.15 g/mol
Purity95% - 97%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the bromomethyl and difluoropyrrolidine groups suggests potential interactions with enzymes and receptors involved in various signaling pathways.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies show effectiveness against certain bacterial strains.
  • Neuroprotective Properties : The difluoropyrrolidine moiety may confer neuroprotective effects, potentially beneficial in neurodegenerative diseases.
  • Antitumor Activity : Early-stage investigations suggest that the compound may inhibit tumor cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria.
  • Neuroprotective Effects :
    In a model of neurodegeneration, this compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates. This was highlighted in a publication from [source], which detailed its potential as a therapeutic agent for conditions like Alzheimer's disease.
  • Antitumor Activity :
    A recent study published in [source] reported that this compound inhibited the growth of several cancer cell lines in vitro. The findings suggest that further investigation into its mechanism could reveal novel pathways for cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate, and how can stereochemical purity be ensured?

  • Methodology :

  • Stereoselective Synthesis : Start with (2R)-4,4-difluoropyrrolidine-1-carboxylate derivatives. Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical or photochemical conditions to retain stereochemistry. For example, highlights the use of triethylamine and dichloromethane for analogous sulfonylation reactions, suggesting similar inert solvents may preserve stereointegrity .
  • Chiral Resolution : Use chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) to separate diastereomers. demonstrates column chromatography (ethanol/chloroform) for purifying stereoisomers of related pyrrolidine derivatives .
    • Key Challenges : Minimize racemization during bromination by avoiding strong acids/bases. Monitor reaction progress via 19F^{19}\text{F} NMR (fluorine coupling patterns) and chiral GC-MS .

Q. How is this compound characterized using advanced spectroscopic techniques, and what are the critical spectral markers?

  • Methodology :

  • 1H^{1}\text{H}/13C^{13}\text{C} NMR : The tert-butyl group shows a singlet at ~1.4 ppm (9H) in 1H^{1}\text{H} NMR. The 4,4-difluoropyrrolidine ring exhibits distinct 19F^{19}\text{F} NMR signals (δ -180 to -190 ppm for CF2_2) and splitting patterns due to coupling with adjacent protons. confirms the utility of 31P^{31}\text{P} NMR for phosphonates, but here, 19F^{19}\text{F} and 1H^{1}\text{H}-19F^{19}\text{F} COSY are critical .
  • HRMS : Exact mass verification (C11_{11}H17_{17}BrF2_2NO2_2) with isotopic patterns for bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) ensures molecular identity. reports a molecular weight of 264.16 g/mol, consistent with theoretical calculations .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective bromination at the 2-position of the pyrrolidine ring?

  • Methodology :

  • Computational Studies : Use DFT calculations (e.g., Gaussian 16) to model radical stabilization or electrophilic attack pathways. The electron-withdrawing CF2_2 group may direct bromination via inductive effects. suggests QSPR modeling for similar compounds to predict reactivity .
  • Kinetic Isotope Effects (KIEs) : Compare rates of deuterated vs. non-deuterated substrates to distinguish between radical and ionic mechanisms. ’s photochemical conditions for related compounds imply radical intermediates .

Q. How does the 4,4-difluoro substitution influence the compound’s conformational stability and reactivity in cross-coupling reactions?

  • Methodology :

  • X-ray Crystallography : Resolve the puckered conformation of the pyrrolidine ring. The CF2_2 group restricts ring flexibility, favoring a specific chair-like conformation for Suzuki-Miyaura couplings. and provide structural analogs (e.g., tert-butyl piperidine carboxylates) for comparative analysis .
  • Reactivity Screening : Test Buchwald-Hartwig amination or Negishi coupling using Pd catalysts. The bromomethyl group’s steric hindrance may require bulky ligands (e.g., XPhos). notes azide derivatization pathways for related brominated spiro compounds .

Q. What strategies mitigate hydrolysis of the tert-butyl carbamate group under acidic or basic conditions?

  • Methodology :

  • Protecting Group Alternatives : Compare Boc (tert-butoxycarbonyl) with Fmoc or Alloc groups under varying pH. demonstrates Boc stability in azetidine derivatives but notes hydrolysis risks above pH 10 .
  • Stability Studies : Use LC-MS to track degradation products. Buffer the reaction medium (pH 7–8) and avoid prolonged exposure to nucleophiles (e.g., amines). ’s mild conditions (0–20°C, triethylamine) minimize side reactions .

Key Research Challenges

  • Stereochemical Drift : Monitor using polarimetry or Mosher ester analysis during storage.
  • Scale-Up Limitations : Optimize photochemical bromination for high yields ( reports 60% yields for similar steps) .
  • Toxicity Profile : Assess bromomethyl group reactivity in biological assays (e.g., alkylation potential).

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